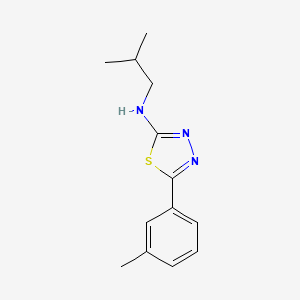![molecular formula C13H18BNO5 B11765682 [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B11765682.png)
[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is an organic compound that features a nitro group, a boronate ester, and a methanol group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves a multi-step process. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the introduction of the boronate ester group through a reaction with tetramethyl-1,3,2-dioxaborolane. The final step involves the reduction of the nitro group to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve the reduction of the nitro group.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of biaryl compounds through carbon-carbon coupling.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is used as an intermediate in the preparation of more complex molecules. Its boronate ester group makes it a valuable reagent in cross-coupling reactions.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The nitro group can be transformed into various functional groups, allowing for the creation of diverse pharmacophores.
Industry
In the chemical industry, this compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block.
Mécanisme D'action
The mechanism by which [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol exerts its effects depends on the specific chemical reactions it undergoes. For example, in Suzuki-Miyaura coupling reactions, the boronate ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The nitro group can be reduced to an amine, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but with a hydroxyl group instead of a nitro group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dimethylamino group instead of a nitro group.
Uniqueness
The presence of both a nitro group and a boronate ester group in [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol makes it unique. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H18BNO5 |
|---|---|
Poids moléculaire |
279.10 g/mol |
Nom IUPAC |
[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(15(17)18)9(7-10)8-16/h5-7,16H,8H2,1-4H3 |
Clé InChI |
SUDNSNUMPPBEQK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


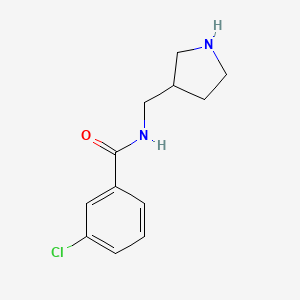
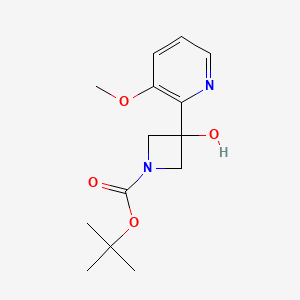
![Octahydro-6H-cyclopenta[c]pyridin-6-one](/img/structure/B11765608.png)
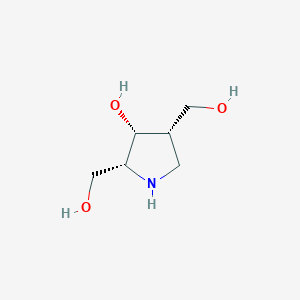
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde](/img/structure/B11765631.png)

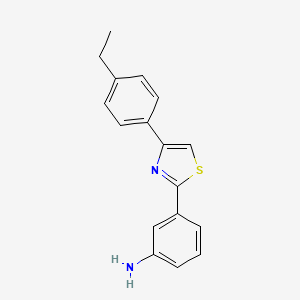
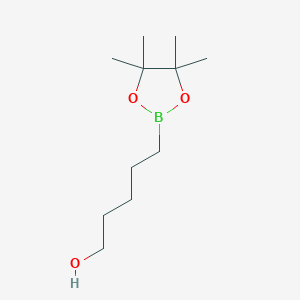
![(3'S,4S,6R,7R,9S,11S,13S,16R)-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-7,11,16-triol](/img/structure/B11765638.png)
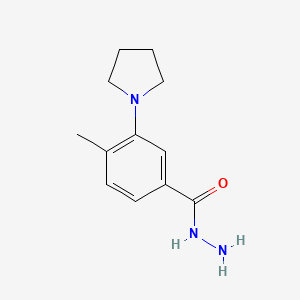
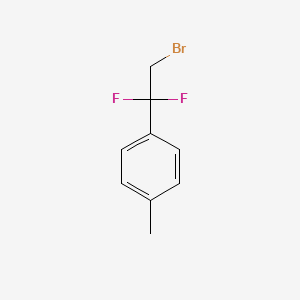
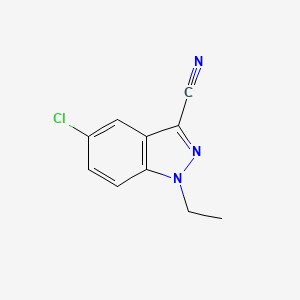
![2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11765672.png)
